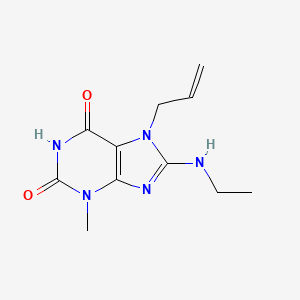

7-allyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

7-Allyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-based derivative characterized by a unique substitution pattern: an allyl group at position 7, an ethylamino group at position 8, and a methyl group at position 2. For instance, derivatives with similar substitution patterns (e.g., 8-(butylamino) or 7-isobutyl groups) have been synthesized via nucleophilic substitution or condensation reactions under controlled conditions .

Properties

IUPAC Name |

8-(ethylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O2/c1-4-6-16-7-8(13-10(16)12-5-2)15(3)11(18)14-9(7)17/h4H,1,5-6H2,2-3H3,(H,12,13)(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZSNVQTVOBCRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-allyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. A common approach might include:

Starting Material: Begin with a purine derivative.

Alkylation: Introduce the allyl group at the 7-position using an allyl halide under basic conditions.

Amination: Introduce the ethylamino group at the 8-position using an ethylamine reagent.

Methylation: Introduce the methyl group at the 3-position using a methylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group.

Reduction: Reduction reactions could target the carbonyl groups in the purine ring.

Substitution: Nucleophilic substitution reactions could occur at various positions on the purine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyl group could yield an epoxide or an aldehyde.

Scientific Research Applications

Chemistry

Synthesis of Analogues: Used as a precursor for synthesizing analogues with potential biological activity.

Catalysis: May serve as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes involved in nucleotide metabolism.

Receptor Binding: May interact with purinergic receptors.

Medicine

Drug Development: Investigated for potential therapeutic applications, such as antiviral or anticancer agents.

Industry

Material Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “7-allyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione” would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

8-(Ethylamino)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

7-Allyl-8-[(3-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

- Substitutions: A (3-hydroxypropyl)thio group at position 8 instead of ethylamino.

- Impact : The sulfur atom introduces electronic effects (e.g., increased polarizability) and hydrogen-bonding capacity via the hydroxyl group, which may enhance interactions with enzymes like nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) .

- Synthesis : Achieved by thiolation of brominated purine intermediates followed by functionalization .

8-(Butylamino)-3-methyl-7-(2-(5-methyl-1H-indazol-4-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione

- Substitutions: A 2-(5-methylindazol-4-yl)-2-oxoethyl group at position 7 and butylamino at position 6.

- Impact : The indazole-containing side chain likely enhances selectivity for kinase targets, as seen in kinase inhibitor design .

- Synthesis : Involves coupling of brominated purine intermediates with indazole derivatives under basic conditions .

Spectroscopic and Analytical Comparisons

Key Observations :

- Alkyl vs. Aryl Substituents : Aliphatic substituents (e.g., allyl, isobutyl) show distinct 1H-NMR signals in the δ0.9–2.5 range, while aromatic groups (e.g., indazole) exhibit peaks at δ7.2–8.1 .

- Functional Group Effects: The presence of thioxo (C=S) or nitro (NO2) groups shifts 13C-NMR signals (e.g., δ103–140 for C-8/C-9) and introduces unique IR peaks (e.g., C–S or N–O stretches) .

Biological Activity

7-Allyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Its molecular formula is , and it has a molecular weight of approximately 320.195 g/mol. This compound features a purine core with various functional groups, including an allyl group and an ethylamino chain, which contribute to its unique chemical properties and potential biological activities.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antiviral Properties : Similar compounds have been studied for their ability to disrupt viral replication processes.

- Cytotoxic Effects : Experimental studies have demonstrated that this compound can induce cytotoxicity in certain cell lines.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including:

- Enzymes : It may inhibit specific enzymes involved in nucleotide metabolism.

- Receptors : The compound exhibits binding affinity to several receptors implicated in cellular signaling pathways.

Interaction Studies

Studies employing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have provided insights into the binding affinities and interaction dynamics of this compound with its biological targets.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds helps elucidate the unique biological profile of this compound. Below is a summary table highlighting key features:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 8-(dimethylamino)-1,3-dimethylpurine | Strong anticancer activity | |

| 7-(But-2-ynyl)-8-(dimethylamino)-3-methylpurine | Antiviral properties | |

| 8-Amino-purines | Building block for purines |

The presence of both the allyl and ethylamino groups in this compound enhances its biological activity compared to other purines.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations greater than 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Antiviral Efficacy

Another study assessed the antiviral properties of this compound against influenza virus strains. The compound demonstrated a dose-dependent inhibition of viral replication in vitro, suggesting potential as a therapeutic agent against viral infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.